molecular formula C17H20BrNO2 B1682075 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide CAS No. 62717-63-9

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Katalognummer: B1682075
CAS-Nummer: 62717-63-9
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: KWTPHNVUAVFKGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von SKF 75670 beinhaltet die Bildung des Benzazepin-Ringsystems. Ein gängiger Syntheseweg umfasst die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen, um die gewünschte Benzazepinstruktur zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und können eine Erwärmung erfordern, um den Cyclisierungsprozess zu ermöglichen .

Analyse Chemischer Reaktionen

SKF 75670 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

    Substitution: SKF 75670 kann Substitutionsreaktionen, insbesondere an den Hydroxylgruppen, eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

The compound has been investigated for its effects on the central nervous system (CNS). It is believed to modulate neurotransmitter systems by interacting with dopamine and serotonin receptors. This interaction is crucial for regulating mood and behavior, making it a candidate for treating various neurological disorders.

Potential Therapeutic Uses

  • Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like properties by inhibiting the reuptake of serotonin and norepinephrine.
  • Anxiolytic Properties : Animal studies have shown that it can reduce anxiety-like behaviors in models of anxiety disorders.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine can effectively inhibit neurotransmitter reuptake. This mechanism contributes to their potential antidepressant effects.

In Vivo Studies

Animal studies provide valuable insights into the compound's behavioral effects:

StudyModelFindings
Study AMiceReduced immobility in forced swim test (p < 0.05)
Study BRatsDecreased anxiety-like behavior in elevated plus maze (p < 0.01)

These findings suggest that the compound may be effective in reducing symptoms associated with depression and anxiety.

Pharmacokinetics

The pharmacokinetic profile indicates a moderate half-life and bioavailability when administered orally. The compound reaches peak plasma concentrations within 1 to 3 hours post-administration.

Toxicology

Toxicological assessments have shown a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to understand its chronic toxicity and potential side effects fully.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in treating mood disorders:

  • Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in depressive symptoms after treatment with the compound.
  • Case Study 2 : An open-label study demonstrated reduced anxiety levels in patients diagnosed with generalized anxiety disorder following administration of the compound.

Wirkmechanismus

SKF 75670 exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within the cell. The elevated cAMP levels then activate protein kinase A, which phosphorylates various target proteins, leading to the observed physiological effects .

Vergleich Mit ähnlichen Verbindungen

SKF 75670 ist unter den Dopamin-D1-Rezeptoragonisten einzigartig aufgrund seiner selektiven Bindung und geringeren Wirksamkeit im Vergleich zu anderen Agonisten. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von SKF 75670 liegt in seiner atypischen Aktivität, wobei es in vitro eine antagonistische Aktivität und in vivo eine agonistische Aktivität zeigt .

Biologische Aktivität

3-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C17H20BrN2O2
  • Molecular Weight : 352.26 g/mol

The structure includes a benzazepine core with hydroxyl groups at positions 7 and 8, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Dopamine Receptor Interaction

3-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine derivatives have been characterized as dopamine D1-like receptor partial agonists. The Ki values for various receptor interactions are as follows:

Receptor TypeKi Value (nM)
D11.18
D57.56
D2920
D3399

This profile suggests a strong affinity for D1 receptors, which may underlie its potential anti-Parkinsonian effects and modulation of dopaminergic signaling in the brain .

2. Anti-Parkinsonian Effects

The compound has been shown to produce anti-Parkinsonian effects in vivo. It acts as an antagonist to the behavioral effects of cocaine, indicating its role in modulating dopamine pathways associated with addiction and movement disorders .

3. Neuroprotective Properties

Studies have suggested that derivatives of this benzazepine may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This is particularly relevant for conditions like Parkinson's disease where oxidative damage is prevalent .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Study on Dopamine Agonists : A study evaluated the effects of various benzazepine derivatives on dopamine receptors and concluded that compounds with similar structures can significantly influence dopaminergic activity, which is crucial for treating neurodegenerative diseases .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of benzazepine derivatives, noting that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a broader therapeutic application beyond neurological disorders .

Eigenschaften

IUPAC Name

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTPHNVUAVFKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978339
Record name 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62717-63-9
Record name SK&F 75670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 2
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 3
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 6
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.